4-amino-1H-pyrazole-5-carboxamide hydrochloride hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1H-pyrazole-5-carboxamide hydrochloride hydrate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-1H-pyrazole-5-carboxamide hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
4-amino-1H-pyrazole-5-carboxamide hydrochloride hydrate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-1H-pyrazole-5-carboxamide hydrochloride hydrate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes like adenosine deaminase by binding to their active sites . This binding disrupts the normal function of the enzyme, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazole-4-carboxamide: This compound is similar in structure but differs in the position of the amino group.
4-amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: This compound has additional alkyl groups, which can affect its chemical properties and biological activity.
Uniqueness
4-amino-1H-pyrazole-5-carboxamide hydrochloride hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrates and its reactivity in various chemical reactions make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4-amino-1H-pyrazole-5-carboxamide;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.ClH.H2O/c5-2-1-7-8-3(2)4(6)9;;/h1H,5H2,(H2,6,9)(H,7,8);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBNJNPDZMSITD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)C(=O)N.O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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